molecular formula C16H32O2 B164146 Hexadecanoic-2,2-d2 acid CAS No. 62689-96-7

Hexadecanoic-2,2-d2 acid

Cat. No.: B164146
CAS No.: 62689-96-7
M. Wt: 258.44 g/mol
InChI Key: IPCSVZSSVZVIGE-DOBBINOXSA-N
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Description

Palmitic Acid-d2, also known as Hexadecanoic-2,2-d2 acid, is a deuterium-labeled form of palmitic acid. It is a saturated fatty acid with a 16-carbon chain and two deuterium atoms at the second carbon position. This compound is commonly used as an internal standard in mass spectrometry for the quantification of palmitic acid due to its similar chemical properties but distinct mass .

Mechanism of Action

Target of Action

Hexadecanoic-2,2-d2 acid, also known as Palmitic acid-2,2-d2, is a type of fatty acid found in both plants and animals

Biochemical Pathways

This compound is involved in several biochemical pathways. According to the KEGG database , it participates in fatty acid biosynthesis, fatty acid elongation, and fatty acid degradation. It also plays a role in the biosynthesis of unsaturated fatty acids and plant secondary metabolites. In the beta-oxidation pathway, it is involved in acyl-CoA synthesis .

Result of Action

cerevisiae and E.coli promotes oxidative stress tolerance of the S.cerevisiae cells . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitic Acid-d2 can be synthesized through a versatile procedure that involves the deuteration of palmitic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Palmitic Acid-d2 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Palmitic Acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palmitic Acid-d2 has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitic Acid-d2 is unique due to its specific labeling at the second carbon position, making it an ideal internal standard for the quantification of palmitic acid in various analytical techniques. Its chemical properties closely resemble those of natural palmitic acid, allowing for accurate and reliable measurements .

Properties

IUPAC Name

2,2-dideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-DOBBINOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493908
Record name (2,2-~2~H_2_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62689-96-7
Record name (2,2-~2~H_2_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic-2,2-D2 acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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